Bimiralisib

Descripción general

Descripción

Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .

Molecular Structure Analysis

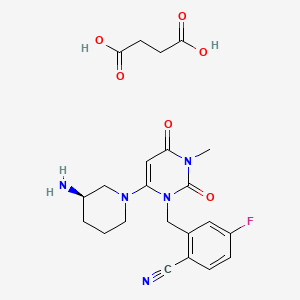

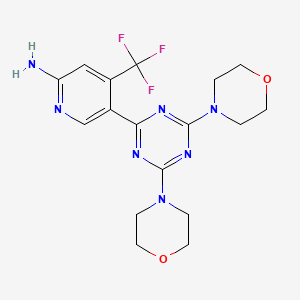

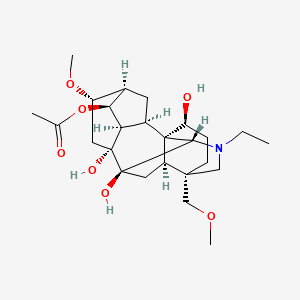

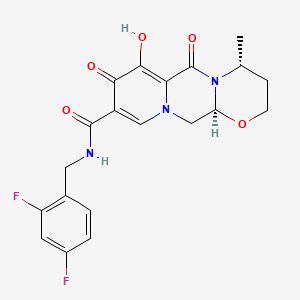

The molecular formula of Bimiralisib is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .Aplicaciones Científicas De Investigación

-

Scientific Field: Oncology

-

Application: Treatment of Solid Tumors

- Bimiralisib has been used in clinical trials for the treatment of advanced solid tumors . The objectives of these studies were to identify a maximum tolerated dose (MTD), understand its pharmacokinetics (PK), establish a dosing schedule, and observe any adverse events (AEs) in patients with advanced solid tumors .

-

Application: Treatment of Head and Neck Squamous Cell Cancer

-

Application: Treatment of Lymphoma

-

Application: PI3K/mTOR Inhibition

- Bimiralisib is an orally bioavailable pan inhibitor of PI3K and inhibitor of the mTOR, with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .

-

Application: Cancer Drug Development

-

Application: Treatment of Brain Tumors

-

Application: Combination Therapy

-

Application: Treatment of Refractory Solid Cancers

- Bimiralisib has been used in a first-in-human dose-escalation study to treat patients with histologically confirmed solid cancers refractory to standard therapies . The study aimed to identify the maximum tolerated dose, recommended phase 2 dose, dose-limiting toxicities, and overall safety of Bimiralisib .

- A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors has been conducted . The study demonstrated a manageable and potentially improved safety profile when Bimiralisib was administered using an intermittent schedule .

- Bimiralisib has demonstrated tolerability and a signal of activity in squamous cell head and neck cancer with NOTCH1 Loss of Function (LoF) mutations . Preclinical models in squamous cell head and neck cancer demonstrated that NOTCH1 LoF mutations were associated with the efficacy of Bimiralisib .

- Bimiralisib is under clinical development and has shown promising early clinical activity in multiple phase 1/2 studies, allowing further development towards proof-of-concept studies in various oncology and dermatology indications .

- A recent clinical study published in The Oncologist found promising results for treating a specific type of head and neck cancer called NOTCH1-mutant HNSCC . The researchers tested Torqur’s drug bimiralisib, which inhibits a certain pathway involved in cancer cell growth, called the PI3K/mTOR pathway . They reported that bimiralisib caused NOTCH1-mutant HNSCC cells to undergo apoptosis, which leads to cell death .

- Bimiralisib is being tested in a Phase 2 clinical trial for the treatment of actinic keratosis . In this trial, eligible patients will self-apply topical bimiralisib gel once daily for either 2 or 4 weeks with a potential for a treatment extension .

- Bimiralisib has been used in a first-in-human dose-escalation study to treat patients with histologically confirmed solid cancers refractory to standard therapies . The study aimed to identify the maximum tolerated dose, recommended phase 2 dose, dose-limiting toxicities, and overall safety of Bimiralisib .

- A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors has been conducted . The study demonstrated a manageable and potentially improved safety profile when Bimiralisib was administered using an intermittent schedule .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGYDAFIHSYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bimiralisib | |

CAS RN |

1225037-39-7 | |

| Record name | Bimiralisib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimiralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMIRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)